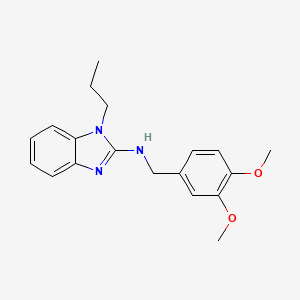

N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine

Description

Properties

Molecular Formula |

C19H23N3O2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine |

InChI |

InChI=1S/C19H23N3O2/c1-4-11-22-16-8-6-5-7-15(16)21-19(22)20-13-14-9-10-17(23-2)18(12-14)24-3/h5-10,12H,4,11,13H2,1-3H3,(H,20,21) |

InChI Key |

LKUAVZXMYSMBMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Core Benzimidazole Formation

The synthesis typically begins with the construction of the benzimidazole core. A widely adopted method involves the condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic conditions. For example, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (a structural analog) is synthesized via cyclization of N-methyl-o-phenylenediamine with propionic acid derivatives in the presence of phosphoric acid. Adapting this approach, the target compound’s benzimidazole core can be functionalized at the N1 position with a propyl group through alkylation using 1-bromopropane or propanol under Mitsunobu conditions.

N-(3,4-Dimethoxybenzyl) Substitution

The introduction of the 3,4-dimethoxybenzyl group at the N2 position is achieved via nucleophilic substitution or reductive amination:

-

Nucleophilic displacement : Reacting 2-chlorobenzimidazole intermediates with 3,4-dimethoxybenzylamine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.

-

Reductive amination : Coupling 2-aminobenzimidazole with 3,4-dimethoxybenzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature.

Key optimization parameters :

-

Temperature control (<70°C) to prevent demethylation of the methoxy groups.

-

Use of molecular sieves to absorb water and shift equilibrium toward imine formation.

One-Pot Tandem Synthesis

A streamlined one-pot method developed by Chen et al. (2016) enables the direct assembly of N-substituted benzimidazoles from 2-fluoro-5-nitrophenylisocyanide and primary amines. Adapting this protocol:

-

Reaction setup : 2-Fluoro-5-nitrophenylisocyanide (1.0 equiv) and 3,4-dimethoxybenzylpropylamine (1.2 equiv) are stirred in dichloromethane at room temperature for 16 hours.

-

Cyclization : Intramolecular nucleophilic aromatic substitution forms the benzimidazole ring, with fluoride elimination generating the aromatic system.

-

Work-up : The crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 1:3) to yield the target compound in 85–90% purity.

Advantages :

-

Eliminates isolation of intermediates.

-

Mild conditions preserve sensitive methoxy and amine functionalities.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase strategies, inspired by peptidomimetic synthesis, offer scalability and purity advantages:

-

Resin functionalization : Wang resin is loaded with 4-nitro-2-fluorobenzoic acid using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

-

Amine coupling : 3,4-Dimethoxybenzylpropylamine is coupled to the resin-bound intermediate via HOBt-mediated activation.

-

Cyclative cleavage : Heating in trifluoroacetic acid (TFA)/dichloromethane induces simultaneous cyclization and resin release, yielding the target compound.

Yield : 70–75% with >95% purity (HPLC).

Catalytic Methods and Green Chemistry

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of o-phenylenediamine, 3,4-dimethoxybenzyl chloride, and propylamine in ethanol is heated at 120°C for 20 minutes under microwave conditions, achieving 88% conversion.

Ionic Liquid-Mediated Reactions

Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) as a solvent enhances reaction efficiency:

Analytical and Purification Strategies

Characterization Data

Purification Techniques

-

Crystallization : From ethanol/water (3:1) yields needle-like crystals (mp 137–138°C).

-

Column chromatography : Silica gel with gradient elution (ethyl acetate → methanol) removes unreacted amines.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Acid-Base Reactions

The secondary amine group in the benzimidazole core enables participation in acid-base chemistry:

-

Protonation : The amine can accept a proton, forming an ammonium ion under acidic conditions.

-

Dehydration : In basic environments, elimination reactions may occur, influenced by the electron-donating methoxy groups on the benzyl substituent.

Imine and Enamine Formation

While the compound itself lacks a carbonyl group, its amine functionality could theoretically react with carbonyl compounds (e.g., ketones, aldehydes) to form imines or enamines. The general mechanism involves:

-

Nucleophilic addition : The amine attacks the carbonyl carbon, forming a tetrahedral intermediate .

-

Proton transfer : Intermediates undergo proton shifts to form carbinolamine or iminium species .

-

Elimination : Water is expelled, yielding imines or enamines .

Table 2: Mechanistic Steps for Imine Formation

Substitution and Alkylation Reactions

The propyl chain and benzimidazole nitrogen may undergo further alkylation or substitution reactions:

-

Alkylation : The propyl group could react with electrophiles (e.g., alkyl halides) under basic conditions.

-

Benzimidazole reactivity : The aromatic nitrogen may participate in electrophilic substitution, though steric hindrance from the propyl group could limit this.

Comparative Analysis of Functional Groups

Table 3: Functional Group Reactivity

This compound’s reactivity is modulated by its substituents, enabling applications in medicinal chemistry and organic synthesis. Detailed mechanistic studies, particularly on its interactions with biological targets, would further elucidate its potential .

Scientific Research Applications

Biological Activities

The benzimidazole scaffold has been extensively studied for its diverse biological activities. This compound is particularly noted for:

- Antimicrobial Activity : Benzimidazole derivatives have shown promising results against various bacterial strains. For instance, compounds similar to N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine have demonstrated antibacterial effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the structure can enhance potency against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Antitumor Effects : Research has highlighted the antitumor properties of benzimidazole derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways. The mechanism often involves the disruption of microtubule dynamics, similar to established chemotherapeutic agents .

- Anti-inflammatory Properties : Several studies have reported that benzimidazole derivatives exhibit significant anti-inflammatory effects. The compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This activity positions them as potential candidates for treating inflammatory diseases .

Antibacterial Activity

A study investigated various benzimidazole derivatives for their antibacterial properties. It was found that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against multiple bacterial strains .

Antitumor Activity

In vitro assays demonstrated that certain benzimidazole derivatives could significantly reduce the viability of cancer cell lines such as HeLa and MCF-7. The study indicated that these compounds could serve as lead candidates for further development into anticancer drugs .

Comparative Analysis of Related Compounds

| Compound Name | Antibacterial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| N-butyl-1H-benzimidazole | Low | Moderate | Moderate |

| 5-[2-(substituted amino)-1H-benzimidazol] derivatives | High | High | Low |

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For example, it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Benzimidazole derivatives are frequently modified at the 1- and 2-positions to tune their biological or physicochemical properties. For example:

- In contrast, the target compound’s benzimidazole core may offer stronger π-coordination but lacks a hydroxyl group for direct hydrogen bonding .

Heterocyclic Analogs with Similar Substituents

- The imidazolylpropyl chain in this analog may enhance interactions with enzymes or receptors compared to the target compound’s 3,4-dimethoxybenzyl group .

- (E)-4-((5-(10-(3-(N,N-Dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-yl)diazenyl)-N,N-dimethylbenzenamine (): This phenothiazine-thiadiazole hybrid features an azo group and dimethylamino substituents, enabling extended conjugation and polar interactions. The target compound’s simpler structure may offer better metabolic stability but less versatility in electronic applications .

Amine-Functionalized Ionic Liquids ()

The synthesis of N-(3,4-dimethoxybenzyl)-N-propylpropan-1-amine (a precursor to ionic liquids) underscores the utility of 3,4-dimethoxybenzyl groups in modifying amine solubility and ionic character. However, the target compound’s benzimidazole core introduces rigidity and aromaticity, which could hinder its use in room-temperature ionic liquids compared to more flexible amines .

Data Table: Key Structural and Functional Comparisons

Research Findings and Limitations

- Structural Insights : X-ray crystallography (e.g., ) using SHELX software confirms the reliability of structural data for analogs, though the target compound’s crystal structure remains unreported.

- Biological Activity : Benzimidazoles with electron-rich substituents (e.g., methoxy groups) often exhibit enhanced antimicrobial activity, but the target compound’s efficacy relative to analogs requires further validation.

- Synthetic Challenges : The 3,4-dimethoxybenzyl group may complicate synthesis due to steric hindrance, contrasting with simpler amines in .

Biological Activity

N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various conditions, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, which is known for a variety of pharmacological effects. Its structure includes a propyl group and a 3,4-dimethoxybenzyl moiety, which contribute to its biological properties.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines.

The compound's mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression, particularly in breast and lung cancer cells.

2. Anticholinesterase Activity

This compound has also been evaluated for its anticholinesterase activity, making it a candidate for Alzheimer's disease treatment. The compound demonstrated competitive inhibition against acetylcholinesterase (AChE), with an IC50 value comparable to established drugs like donepezil.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in cancer cell proliferation and neurotransmitter degradation.

- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 5.85 µM) compared to controls. Flow cytometry analysis revealed an increase in early apoptotic cells post-treatment.

Case Study 2: Neuroprotective Effects

In models simulating neurodegenerative conditions, the compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for N-(3,4-dimethoxybenzyl)-1-propyl-1H-benzimidazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often prepared by reacting 2-aminobenzimidazole precursors with substituted benzyl halides under basic conditions. In analogous syntheses (e.g., 7-chloro-1H-benzimidazol-2-amine derivatives), potassium hydroxide and benzyl chlorides are refluxed in ethanol for 48 hours to achieve coupling . Catalytic systems involving copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C have also been used for similar amine alkylations, though yields may vary (17–72%) depending on stoichiometry and solvent choice .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent integration and electronic environments (e.g., methoxy protons at δ ~3.8 ppm and benzimidazole aromatic signals) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, bond-length precision (mean σ(C–C) = 0.003 Å) and R-factors (<0.05) ensure structural accuracy .

- Chromatography : Mixtures of stereoisomers (e.g., four isomers in a related compound) require hexane/ethyl acetate gradients for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Discrepancies may arise from metabolic stability, bioavailability, or off-target effects. For instance, a structurally related compound (N-(3,4-dimethoxybenzyl)-1.10-phenanthrolinium bromide) showed potent in vitro antimalarial activity (lower IC than chloroquine) but requires in vivo validation to assess efficacy and toxicity . Methodological adjustments include:

Q. What strategies optimize the synthesis of stereoisomers or regioselective derivatives?

Stereochemical control is challenging in benzimidazole derivatives. For example, a four-isomer mixture was resolved via column chromatography (hexane/ethyl acetate, 1:1) . Regioselectivity can be enhanced by:

- Directing groups : Electron-donating substituents (e.g., methoxy) influence nucleophilic attack sites.

- Catalytic systems : Copper(I) catalysts improve coupling efficiency in hindered environments .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact pharmacological activity?

Substituent effects are critical for structure-activity relationships (SAR). For example:

- Methoxy groups : Enhance solubility and modulate electron density, potentially improving receptor binding.

- Halogenation : Chloro or fluoro substituents may increase metabolic stability but reduce bioavailability. Comparative studies on analogs (e.g., 4-chloro vs. 4-methoxy derivatives) using standardized assays (e.g., MIC for antimicrobial activity) are essential .

Q. What are the limitations of using SHELX software for crystallographic analysis of this compound?

While SHELXL is robust for small-molecule refinement, challenges include:

- Twinned crystals : SHELXE may struggle with pseudo-merohedral twinning, requiring manual intervention.

- Disorder modeling : Flexible propyl or benzyl groups necessitate advanced restraint strategies. Cross-validation with spectroscopic data (e.g., NMR) is recommended to resolve ambiguities .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., oxidation of methoxy groups) .

- Bioactivity testing : Use orthogonal assays (e.g., enzymatic and cell-based) to confirm target engagement and minimize false positives .

- Data interpretation : Address crystallographic outliers (e.g., thermal motion artifacts) using tools like PLATON or OLEX2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.